molecular formula C18H18N2O4 B5117691 (3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one

(3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B5117691
M. Wt: 326.3 g/mol
InChI Key: LTTOREADUZVGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydroindolone core with a trimethoxyphenyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one typically involves a multi-step process. One common method starts with the preparation of the dihydroindolone core, followed by the introduction of the trimethoxyphenyl group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology: In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one exerts its effects is complex and involves multiple molecular targets and pathways. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The dihydroindolone core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

  • (3Z)-3-{[(3,4,5-Trimethoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
  • Bis(2-ethylhexyl) terephthalate
  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a dihydroindolone core and a trimethoxyphenyl group. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)iminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)17(15)24-3)19-10-13-12-6-4-5-7-14(12)20-18(13)21/h4-10,20-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTOREADUZVGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.